Cas no 1185115-88-1 (Sodium 3-methyl-2-oxobutanoate-)

Sodium 3-methyl-2-oxobutanoate- 化学的及び物理的性質
名前と識別子
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- α-Keto Isovaleric Acid Sodium Salt 13C4, D4
- Sodium 3-methyl-2-oxobutanoate-
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- インチ: 1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1;
- InChIKey: WIQBZDCJCRFGKA-XCPSOYJTSA-M
- ほほえんだ: [13C]([13CH3])([2H])(C([2H])([2H])[2H])[13C](=O)[13C](=O)[O-].[Na+]
Sodium 3-methyl-2-oxobutanoate- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W006057AS2-5mg |
Sodium 3-methyl-2-oxobutanoate- |
1185115-88-1 | ≥98.0% | 5mg |
¥5000 | 2024-07-20 | |
MedChemExpress | HY-W006057AS2-10mg |
Sodium 3-methyl-2-oxobutanoate- |
1185115-88-1 | ≥98.0% | 10mg |
¥8000 | 2024-07-20 | |
MedChemExpress | HY-W006057AS2-1mg |
Sodium 3-methyl-2-oxobutanoate- |
1185115-88-1 | ≥98.0% | 1mg |
¥2000 | 2024-07-20 | |
1PlusChem | 1P027N6L-10mg |
Sodium 3-methyl-2-oxobutanoate-13C4,d4 |
1185115-88-1 | 97% | 10mg |
$1214.00 | 2023-12-26 | |
1PlusChem | 1P027N6L-25mg |
Sodium 3-methyl-2-oxobutanoate-13C4,d4 |
1185115-88-1 | 97% | 25mg |
$2391.00 | 2023-12-26 | |
1PlusChem | 1P027N6L-5mg |
Sodium 3-methyl-2-oxobutanoate-13C4,d4 |
1185115-88-1 | 97% | 5mg |
$772.00 | 2023-12-26 |
Sodium 3-methyl-2-oxobutanoate- 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Sodium 3-methyl-2-oxobutanoate-に関する追加情報
Sodium 3-Methyl-2-Oxobutanoate: A Comprehensive Overview
Sodium 3-methyl-2-oxobutanoate, also known as sodium acetoacetate, is a versatile compound with the CAS number 1185115-88-1. This compound belongs to the family of ketone derivatives and has gained significant attention in various fields due to its unique chemical properties and wide-ranging applications. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent advancements associated with sodium 3-methyl-2-oxobutanoate.
The molecular structure of sodium 3-methyl-2-oxobutanoate consists of a four-carbon chain with a ketone group at the second position and a methyl group at the third position. This configuration makes it a β-keto ester, which is highly reactive and capable of participating in various chemical reactions. The sodium salt form enhances its solubility in water, making it suitable for use in aqueous environments. Recent studies have highlighted the role of sodium 3-methyl-2-oxobutanoate in biochemistry, particularly in metabolic pathways and enzyme catalysis.
One of the most notable applications of sodium 3-methyl-2-oxobutanoate is in the field of organic synthesis. It serves as an intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. For instance, it is used in the synthesis of β-lactam antibiotics, which are critical components in modern medicine. The compound's ability to undergo enolate formation has made it a valuable reagent in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
In addition to its role in organic synthesis, sodium 3-methyl-2-oxobutanoate has found applications in food chemistry. It is used as an acidity regulator and flavor enhancer in food products. Its ability to stabilize flavors and extend shelf life makes it a valuable additive in the food industry. Recent research has explored its potential as a natural alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label products.
The chemical properties of sodium 3-methyl-2-oxobutanoate make it an ideal candidate for use in polymer chemistry. It can act as a crosslinking agent or a monomer in the synthesis of polymeric materials with tailored properties. For example, it has been employed in the development of biodegradable polymers for packaging applications, contributing to sustainable material science.
From an environmental perspective, sodium 3-methyl-2-oxobutanoate has been studied for its biodegradability and eco-friendly properties. Research indicates that it can be metabolized by microorganisms under specific conditions, making it a more sustainable choice compared to traditional synthetic compounds. This aligns with global efforts to reduce environmental impact and promote green chemistry practices.
In terms of recent advancements, scientists have explored the use of sodium 3-methyl-2-oxobutanoate in advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions has opened new avenues for designing porous materials with applications in gas storage and catalysis.
The versatility of sodium 3-methyl-2-oxobutanoate extends to its role in analytical chemistry. It serves as a reference standard for chromatographic analysis due to its well-defined physical and chemical properties. Its stability under various analytical conditions ensures accurate results, making it indispensable in quality control processes across industries.
In conclusion, sodium 3-methyl-2-oxobutanoate is a multifaceted compound with significant contributions across diverse scientific domains. From organic synthesis to food chemistry and material science, its applications continue to expand with ongoing research. As industries strive for innovation and sustainability, compounds like sodium acetoacetate play a pivotal role in shaping future technologies and practices.
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